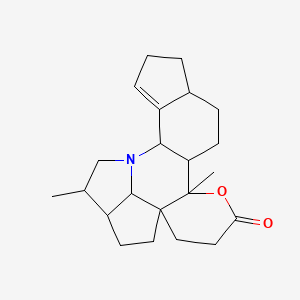

Deoxyisocalyciphylline B

説明

Deoxyisocalyciphylline B is a natural product isolated from the herbs of Daphniphyllum calycinum . It is a part of a large family of structurally distinct natural products known as Daphniphyllum alkaloids .

Synthesis Analysis

The total synthesis of Deoxyisocalyciphylline B has been accomplished through a complexity-building Mannich reaction, efficient cyclizations, and a highly diastereoselective hydrogenation . The synthetic studies have also given access to (–)-isodaphlongamine H and led to a revision of the reported structure of deoxyisocalyciphylline B .Molecular Structure Analysis

Deoxyisocalyciphylline B is a complex hexacyclic Daphniphyllum alkaloid . Its molecular formula is C22H31NO2 . The structure of Deoxyisocalyciphylline B has been confirmed by X-ray crystallographic analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Deoxyisocalyciphylline B include a Mannich reaction, efficient cyclizations, and a highly diastereoselective hydrogenation .Physical And Chemical Properties Analysis

Deoxyisocalyciphylline B is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 341.5 g/mol .科学的研究の応用

Identification and Structural Analysis : Deoxyisocalyciphylline B was isolated from Daphniphyllum subverticillatum, along with other novel alkaloids. Its structure was established using spectral methods and chemical evidence, particularly 2D NMR techniques. The related research on its isolation and structural elucidation provides a foundational understanding of this unique compound (Yang & Yue, 2003).

Synthetic Studies and Structural Revision : Synthetic studies aimed at producing complex hexacyclic Daphniphyllum alkaloids, including deoxyisocalyciphylline B, have been conducted. These studies not only achieved the synthesis of related compounds but also led to a revision of the reported structure of deoxyisocalyciphylline B. Such synthetic efforts are crucial for further pharmacological exploration and potential drug development (Hugelshofer, Palani, & Sarpong, 2019).

Computational Studies for Synthesis : There have been computational studies to aid the synthesis of calyciphylline B-type alkaloids, including deoxyisocalyciphylline B. Detailed Density Functional Theory (DFT) analysis has been utilized to understand the equilibrium geometries and transition states during the formation of critical intermediates. This approach provides insights into the synthetic process and the conformational features of naturally occurring deoxyisocalyciphylline B and its synthetic analogs (Chattopadhyay, Berger, & Hanessian, 2016).

Natural Occurrence in Various Plants : Besides Daphniphyllum subverticillatum, deoxyisocalyciphylline B has been found in other species such as Daphniphyllum longistylum and Daphniphyllum oldhami. Its presence in different species suggests a broader natural occurrence and potential for diverse biological activities (Chen, Zhan, & Yue, 2005).

将来の方向性

特性

IUPAC Name |

6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQSEZXJVMCXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 5243215 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of Deoxyisocalyciphylline B and where has it been found?

A1: Deoxyisocalyciphylline B possesses a unique fused hexacyclic skeleton. It was first isolated from the stem of Daphniphyllum subverticillatum alongside another novel alkaloid, deoxycalyciphylline B, and the previously reported calyciphylline B. It has also been identified in other species like Daphniphyllum oldhami and Daphniphyllum longistylum.

Q2: The structure of Deoxyisocalyciphylline B was recently revised. What prompted this revision and what is the significance?

A2: Initial structural assignments of Deoxyisocalyciphylline B, based on spectroscopic data alone, proved challenging. The total synthesis of a related alkaloid, daphlongamine H, along with its C5-epimer, isodaphlongamine H, provided critical insights leading to the revision of Deoxyisocalyciphylline B's structure. This highlights the importance of total synthesis in natural product chemistry, not only for producing complex molecules but also for confirming and sometimes correcting previously assigned structures.

Q3: What analytical techniques were crucial for elucidating the structure of Deoxyisocalyciphylline B?

A3: A combination of spectroscopic methods, particularly 2D NMR techniques like COSY, HMQC, HMBC, and NOESY, played a vital role in establishing the structure of Deoxyisocalyciphylline B. These techniques provided valuable information about the connectivity and spatial arrangement of atoms within the molecule.

Q4: Deoxyisocalyciphylline B belongs to the calyciphylline B-type alkaloids. What makes this subclass interesting for synthetic chemists?

A4: The calyciphylline B-type alkaloids, including Deoxyisocalyciphylline B, present a significant synthetic challenge due to their complex hexacyclic framework. Successfully synthesizing these molecules requires innovative strategies and a deep understanding of organic chemistry principles.

Q5: Have there been any attempts to synthesize Deoxyisocalyciphylline B?

A5: While the provided literature doesn't directly mention the total synthesis of Deoxyisocalyciphylline B, the successful synthesis of related calyciphylline B-type alkaloids, such as daphlongamine H, suggests that similar methodologies could be adapted for its synthesis in the future.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)